5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide
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Overview
Description
5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic organic compound with the molecular formula C10H7Cl2N3O2 This compound is known for its unique chemical structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a carbohydrazide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The carboxylic acid group is converted to a carbohydrazide group through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for 5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and protein synthesis, which is crucial for its antimicrobial and anticancer activities.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. Additionally, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of a carbohydrazide group.
5,7-Dichloro-8-hydroxyquinoline: Another similar compound with a hydroxyl group at position 8 instead of position 4.
5,7-Dibromo-4-hydroxyquinoline: This compound has bromine atoms instead of chlorine atoms at positions 5 and 7.
Uniqueness
5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new antimicrobial and anticancer agents.
Properties
CAS No. |
127720-05-2 |
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Molecular Formula |
C10H7Cl2N3O2 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |
InChI Key |
MUHJUXOMAUUAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
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